molecular formula C30H43N3O4 B14154167 heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate CAS No. 290366-34-6

heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate

Cat. No.: B14154167
CAS No.: 290366-34-6
M. Wt: 509.7 g/mol
InChI Key: APVBBDNJOZIWHF-UHFFFAOYSA-N
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Description

Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate is an organic compound with the molecular formula C30H43N3O4. It is a member of the azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to an aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with heptadecyl benzoate under controlled conditions to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pH, and other reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate involves its interaction with molecular targets through its diazenyl group. This interaction can lead to changes in the electronic structure of the target molecules, affecting their function. The compound’s effects are mediated through pathways involving electron transfer and resonance stabilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate is unique due to its specific structural configuration and the presence of a long heptadecyl chain, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in various fields .

Properties

CAS No.

290366-34-6

Molecular Formula

C30H43N3O4

Molecular Weight

509.7 g/mol

IUPAC Name

heptadecyl 4-[(4-nitrophenyl)diazenyl]benzoate

InChI

InChI=1S/C30H43N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-37-30(34)26-17-19-27(20-18-26)31-32-28-21-23-29(24-22-28)33(35)36/h17-24H,2-16,25H2,1H3

InChI Key

APVBBDNJOZIWHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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